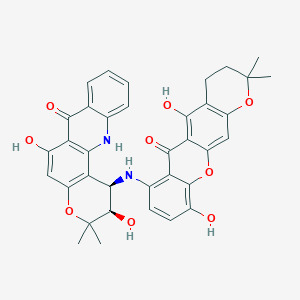

Glychionide A

Descripción general

Descripción

Mecanismo De Acción

La Glicionida A ejerce sus efectos a través de varios mecanismos:

Inducción de Apoptosis: La Glicionida A promueve la muerte celular programada activando vías apoptóticas, incluyendo la regulación positiva de Bax y Caspasa 9 y la regulación negativa de Bcl-2.

Inducción de Autofagia: La Glicionida A induce la autofagia alterando la expresión de proteínas relacionadas con la autofagia como LC3I, II, Beclin 1 y p62.

Arresto del Ciclo Celular: La Glicionida A provoca el arresto del ciclo celular en la fase G2/M, previniendo la proliferación de células cancerosas.

Disrupción del Potencial de la Membrana Mitocondrial: La Glicionida A aumenta los niveles de especies reactivas de oxígeno (ROS) y disminuye el potencial de la membrana mitocondrial (MMP), lo que lleva a la muerte celular.

Análisis Bioquímico

Biochemical Properties

Glychionide A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with apoptosis-related proteins such as Bax, Caspase 9, and Bcl-2, as well as autophagy-related proteins like LC3I, LC3II, Beclin 1, and p62. These interactions lead to the induction of apoptosis and autophagy in cancer cells, thereby inhibiting their proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In pancreatic cancer cells, this compound has been observed to inhibit cell proliferation by inducing apoptosis and autophagy. This compound also causes cell cycle arrest in the G2/M phase, increases reactive oxygen species (ROS) levels, and disrupts mitochondrial membrane potential (MMP). These effects collectively contribute to the inhibition of cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to apoptosis-related proteins, leading to the activation of apoptotic pathways. It also interacts with autophagy-related proteins, promoting autophagic cell death. Additionally, this compound causes an increase in ROS levels and a decline in MMP, further contributing to its anticancer effects. These molecular interactions highlight the multifaceted mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time this compound is relatively stable and maintains its activity over extended periodsStudies have shown that this compound can induce sustained apoptosis and autophagy in cancer cells, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and effectively inhibits cancer cell proliferation. At higher doses, this compound may cause adverse effects, including toxicity to normal cells. These findings underscore the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with enzymes and cofactors that regulate apoptosis and autophagyUnderstanding these metabolic pathways is crucial for elucidating the full spectrum of this compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells. These interactions are essential for this compound’s therapeutic efficacy and highlight the importance of understanding its transport and distribution dynamics .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Understanding this compound’s subcellular localization is vital for optimizing its therapeutic potential and minimizing off-target effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

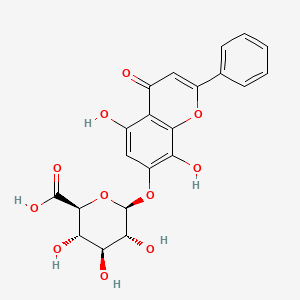

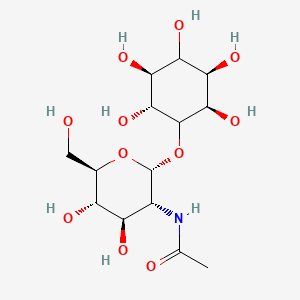

La síntesis de glucósidos, incluyendo la Glicionida A, típicamente involucra reacciones de glicosilación. Estas reacciones pueden llevarse a cabo utilizando diversos donantes y aceptores de glicósidos bajo diferentes condiciones . La ruta sintética específica para la Glicionida A involucra la glicosilación de 5,8-dihidroxi-4-oxo-2-fenil-4H-cromen-7-il con ácido β-D-glucopiranosidurónico .

Métodos de Producción Industrial

La producción industrial de Glicionida A probablemente involucraría la extracción del compuesto de las raíces de Glycyrrhiza glabra, seguida de procesos de purificación como la cromatografía para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Glicionida A experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones para estas reacciones varían dependiendo del resultado deseado, como la temperatura, el solvente y el tiempo de reacción .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la Glicionida A puede resultar en la formación de quinonas, mientras que la reducción puede producir hidroquinonas .

Aplicaciones Científicas De Investigación

La Glicionida A tiene varias aplicaciones de investigación científica, incluyendo:

Biología: Investigada por su papel en la inducción de apoptosis y autofagia en células cancerosas.

Medicina: Explorada por su potencial como agente anticancerígeno, particularmente contra el cáncer de páncreas.

Industria: Posibles aplicaciones en el desarrollo de productos farmacéuticos y nutracéuticos.

Comparación Con Compuestos Similares

La Glicionida A es similar a otros flavonosidos encontrados en Glycyrrhiza glabra, como la Glicionida B. La Glicionida A es única debido a su patrón de glicosilación específico y sus potentes propiedades anticancerígenas . Otros compuestos similares incluyen:

Glicionida B: Otro flavonoside con un patrón de glicosilación diferente.

Glicirrizina: Un glucósido saponina con varias actividades farmacológicas.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)/t15-,16-,17+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFOLNOWFPVLGZ-BHWDSYMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119152-50-0 | |

| Record name | Glychionide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119152500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCHIONIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58792ZUT0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glychionide A and where is it found?

A1: this compound is a flavonaside, a type of flavonoid compound, found in the roots of the Glycyrrhiza glabra plant []. This plant is more commonly known as licorice.

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound exhibits antitumor effects against human pancreatic cancer cells []. These effects are thought to be mediated through the activation of both apoptotic and autophagic pathways within the cancer cells.

Q3: How does the chemical structure of this compound relate to its activity?

A3: While the provided research doesn't delve into specific structure-activity relationships for this compound, it does highlight that it is a flavonaside []. Flavonoids, in general, are known for their antioxidant and potential anticancer properties. Further research is needed to understand the specific structural features of this compound that contribute to its observed antitumor activity.

Q4: What is the future research direction for this compound?

A4: While in vitro studies have shown promising anticancer activity of this compound, further research, particularly in vivo studies, are necessary []. These studies will help to determine the potential therapeutic efficacy of this compound in treating pancreatic cancer and other diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1249297.png)

![5,7-dimethoxy-3-[6-[(2S,5R,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1249309.png)